molecular formula C19H22N2O4 B277823 3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide

3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide

Cat. No. B277823
M. Wt: 342.4 g/mol
InChI Key: PGIHWPFPSWKONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. URB597 has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide works by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that bind to cannabinoid receptors, which are involved in various physiological processes, including pain sensation, mood regulation, and appetite.
Biochemical and physiological effects:
3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anxiolysis, and antidepressant-like effects. It has also been shown to reduce drug-seeking behavior in preclinical models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide is its specificity for FAAH, which allows for targeted inhibition of this enzyme without affecting other pathways in the body. However, one of the limitations of 3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide is its short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide. One area of interest is the development of more potent and selective FAAH inhibitors that may have improved therapeutic potential. Another area of interest is the investigation of the role of endocannabinoids in various physiological processes, which may lead to the development of novel therapies for a range of conditions. Additionally, further research is needed to fully understand the potential risks and benefits of 3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide and other FAAH inhibitors for human use.

Synthesis Methods

3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-aminophenylpropanoic acid, followed by the reaction of the resulting product with isobutyryl chloride. The final step involves the reaction of the resulting product with ammonia to yield 3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide.

Scientific Research Applications

3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. It has also been studied for its potential use in the treatment of substance abuse disorders, such as cocaine addiction.

properties

Product Name

3,4-dimethoxy-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4/c1-12(2)18(22)20-14-6-5-7-15(11-14)21-19(23)13-8-9-16(24-3)17(10-13)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23)

InChI Key

PGIHWPFPSWKONK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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